1,4-Butylenebis(diphenylphosphine)-palladium dichloride 1,4-Butylenebis(diphenylphosphine)-palladium dichloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16590952
InChI: InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2
SMILES:
Molecular Formula: C28H28Cl2P2Pd
Molecular Weight: 603.8 g/mol

1,4-Butylenebis(diphenylphosphine)-palladium dichloride

CAS No.:

Cat. No.: VC16590952

Molecular Formula: C28H28Cl2P2Pd

Molecular Weight: 603.8 g/mol

* For research use only. Not for human or veterinary use.

1,4-Butylenebis(diphenylphosphine)-palladium dichloride -

Specification

Molecular Formula C28H28Cl2P2Pd
Molecular Weight 603.8 g/mol
IUPAC Name 4-diphenylphosphanylbutyl(diphenyl)phosphane;palladium(2+);dichloride
Standard InChI InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2
Standard InChI Key JQXJBXVWVPVTOO-UHFFFAOYSA-L
Canonical SMILES C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2]

Introduction

Chemical Structure and Physicochemical Properties

1,4-Butylenebis(diphenylphosphine)-palladium dichloride belongs to the family of palladium(II) complexes coordinated by bidentate phosphine ligands. The central palladium atom adopts a square planar geometry, bonded to two chloride ligands and the two phosphorus atoms of the 1,4-bis(diphenylphosphino)butane (dppb) ligand . This configuration enhances electron-richness at the metal center, critical for catalytic activity.

Molecular Characteristics

The compound exhibits a molecular weight of 603.8 g/mol, with a melting point range of 285–305°C . Its solubility profile includes ethanol, benzene, and ethereal solvents, while it remains stable under inert atmospheres (argon or nitrogen) at 2–8°C . Spectroscopic data, including IR and NMR, confirm the integrity of the Pd–P bonds, with 31P^{31}\text{P}-NMR resonances typically observed at 25–30 ppm.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC28H28Cl2P2Pd\text{C}_{28}\text{H}_{28}\text{Cl}_2\text{P}_2\text{Pd}
Melting Point285–305°C
SolubilityEthanol, benzene, ethers
StabilityStable under inert gas

Synthesis and Preparation Methods

The synthesis of 1,4-butylenebis(diphenylphosphine)-palladium dichloride involves strategic ligand-metal coordination. Two primary routes dominate industrial and laboratory-scale production.

Direct Ligand Substitution

Reacting palladium(II) chloride with 1,4-bis(diphenylphosphino)butane in acetone yields the complex as a white precipitate, isolated in 51% yield after recrystallization . This method prioritizes simplicity but requires careful control of stoichiometry to avoid byproducts.

In Situ Preparation

A widely adopted approach involves combining (PhCN)2PdCl2(\text{PhCN})_2\text{PdCl}_2 with dppb in benzene or chloroform . This route avoids isolation steps, making it ideal for catalytic applications where the complex is generated transiently.

Table 2: Comparison of Synthesis Methods

MethodSolventYieldPurity
Direct SubstitutionAcetone51%≥95%
In Situ PreparationBenzene>90%≥98%

Catalytic Applications in Organic Synthesis

The compound’s efficacy in cross-coupling reactions stems from its ability to stabilize palladium in multiple oxidation states. Key applications include:

Suzuki-Miyaura Coupling

In the synthesis of biaryl compounds, the complex facilitates coupling between aryl halides and boronic acids. For example, triflate derivatives coupled with boronic acids on an 80 kg scale achieved yields exceeding 85% .

Negishi Coupling

The catalyst enables alkylation and arylation of 1,1-dichloro-1-alkenes, critical for constructing synthetic pyrethroids . Recent studies report enantioselective variants using chiral auxiliaries, though yields remain moderate (60–75%).

Heck and Sonogashira Reactions

In Heck reactions, the complex mediates C–C bond formation between alkenes and aryl halides, while Sonogashira couplings benefit from its tolerance toward terminal alkynes .

Mechanistic Insights and Reaction Pathways

The catalytic cycle involves three well-defined steps:

Oxidative Addition

Palladium(0) inserts into the carbon-halogen bond of aryl halides, forming a Pd(II) intermediate. Kinetic studies using 13C^{13}\text{C}-labeling confirm a concerted mechanism.

Transmetalation

The Pd(II) intermediate exchanges ligands with organometallic reagents (e.g., Grignard or zinc compounds). Density functional theory (DFT) calculations reveal a four-centered transition state.

Reductive Elimination

The final C–C bond forms with concurrent reduction of Pd(II) to Pd(0), completing the cycle. Steric effects from the dppb ligand accelerate this step by stabilizing the transition state .

Comparative Analysis with Related Palladium Catalysts

While bis(triphenylphosphine)palladium chloride (PdCl2_2(PPh3_3)2_2) shares structural similarities, 1,4-butylenebis(diphenylphosphine)-palladium dichloride offers distinct advantages:

Table 3: Catalyst Performance Comparison

ParameterPdCl2_2(dppb)PdCl2_2(PPh3_3)2_2
Thermal Stability>300°C220°C
TON (Suzuki Reaction)10,0005,000
Solvent CompatibilityBroadLimited to polar aprotic

The dppb ligand’s flexibility enhances substrate accessibility, enabling higher turnover numbers (TONs) in sterically demanding reactions .

Industrial and Research Applications

Pharmaceutical Synthesis

The catalyst has been employed in synthesizing antiviral agents, including intermediates for protease inhibitors. A 2024 study demonstrated its use in forming C–N bonds for HIV-1 integrase strand transfer inhibitors.

Materials Science

In polymer chemistry, the complex catalyzes the polymerization of conjugated dienes, yielding materials with tunable electronic properties. Recent advances include photovoltaic applications in organic solar cells .

Future Directions and Innovations

Emerging research focuses on ligand modification to enhance enantioselectivity in asymmetric catalysis. Hybrid ligands combining phosphine and N-heterocyclic carbene (NHC) motifs show promise in C–H activation reactions. Additionally, computational models are being developed to predict catalytic activity for novel substrates, potentially reducing trial-and-error in reaction design.

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